molecular formula C29H29N7O5S3 B2967119 N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 309968-45-4

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2967119
CAS No.: 309968-45-4
M. Wt: 651.78
InChI Key: NPNHAUSSQDQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C29H29N7O5S3 and its molecular weight is 651.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Specifically, two benzothiazole derivatives demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors from the same family. These compounds can be adsorbed onto surfaces through both physical and chemical means, suggesting potential for this chemical compound as a corrosion inhibitor in similar contexts (Hu et al., 2016).

Heterocyclic Chemistry

In heterocyclic chemistry, benzothiazole and benzimidazole derivatives have been synthesized through efficient, microwave-mediated methods. These derivatives serve as versatile building blocks for the synthesis of novel heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This illustrates the compound's role in facilitating the construction of complex molecular structures with potential applications in pharmaceuticals and materials science (Darweesh et al., 2016).

Enzyme Inhibition and Molecular Docking

Schiff bases derived from sulfa drugs and related compounds have shown significant enzyme inhibition activity. These compounds have been evaluated against various enzyme activities, revealing their potential as enzyme inhibitors. Molecular docking studies further complement these findings by providing insights into the binding interactions between these inhibitors and enzymes, offering a pathway to drug development and the study of biochemical pathways (Alyar et al., 2019).

Green Chemistry

In an effort towards sustainable chemical processes, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using carboxylic acid hydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, offering nearly quantitative yields and minimizing environmental impact. Such approaches highlight the relevance of this chemical compound in promoting environmentally friendly chemical synthesis (Horishny & Matiychuk, 2020).

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O5S3/c1-4-41-21-13-11-20(12-14-21)36-25(17-30-27(38)19-9-15-22(16-10-19)44(39,40)35(2)3)33-34-29(36)42-18-26(37)32-28-31-23-7-5-6-8-24(23)43-28/h5-16H,4,17-18H2,1-3H3,(H,30,38)(H,31,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNHAUSSQDQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.